N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21(2)16(15-12-25-17-9-5-4-7-13(15)17)11-20-18(23)14-8-6-10-22(3)19(14)24/h4-10,12,16H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBMGNVLWASPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[b]thiophene moiety, a dimethylaminoethyl side chain, and a dihydropyridine core. Its molecular formula is , with a molecular weight of 348.43 g/mol. The structural complexity suggests a variety of potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Cytotoxicity : Evaluated in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Interaction : Binding to various receptors can modulate signaling pathways.
- Cell Cycle Arrest : Evidence suggests the compound may induce cell cycle arrest in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, indicating significant antibacterial properties at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Assays
Cytotoxicity was assessed using human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound displayed IC50 values indicating its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
Anti-inflammatory Effects
In vivo studies demonstrated that treatment with the compound reduced inflammation markers in animal models of arthritis. Histological analysis showed decreased infiltration of inflammatory cells.
Synthesis and Chemical Reactions
The synthesis of the compound involves multiple steps starting from readily available precursors. Key reactions include:
- Formation of the Dihydropyridine Core : Utilizing condensation reactions under acidic conditions.
- Introduction of the Benzo[b]thiophene Moiety : Achieved through cyclization reactions.
- Dimethylaminoethyl Side Chain Addition : Introduced via nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Carboxamide Derivatives
Key Observations:
- Core Heterocycles : The target compound’s benzo[b]thiophene distinguishes it from benzothiazole (e.g., 4g) or imidazopyridine (2d) derivatives. Benzo[b]thiophene’s larger conjugated system may enhance binding to hydrophobic pockets compared to smaller aromatic systems .
- This contrasts with electron-withdrawing groups (e.g., nitro in 2d or trifluoromethyl in ), which may reduce bioavailability but enhance target affinity.
- Synthetic Accessibility: Yields for analogous compounds (e.g., 4g at 70% vs. 2d at 55%) suggest that steric hindrance from bulky substituents (e.g., nitro or benzyl groups) lowers efficiency. The target compound’s synthesis may face similar challenges due to its dimethylaminoethyl chain .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Functional Properties
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (3.2) is lower than bromophenyl- or chlorophenyl-containing analogs (e.g., AZ257 at 4.1), suggesting better aqueous solubility. This may be advantageous for oral administration .
- Bioactivity Trends: Thiazolidinone derivatives (e.g., 4g) exhibit antifungal properties, while dihydropyridines (e.g., AZ257) are linked to ion channel modulation. The target compound’s benzo[b]thiophene may confer unique selectivity for neurological targets, though empirical data are lacking .
Structural Analogues with Modified Side Chains
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, including:
- Heterocyclic ring formation : Benzo[b]thiophene and dihydropyridine moieties are constructed via cyclization reactions (e.g., using thiophenol derivatives and aldehydes/ketones) .
- Amide coupling : Carboxamide linkages are formed using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
- Optimization : Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., acetonitrile) improves reaction rates and yields .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planar conformations in solid-state structures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) guide the optimization of this compound’s synthesis?
- Reaction Mechanism Modeling : Density Functional Theory (DFT) calculates transition states and intermediates for critical steps like amide bond formation or ring closure .
- Condition Screening : Quantum chemical calculations predict optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation .
- Tautomer Stability : Computational studies (e.g., Gaussian09) compare energy levels of keto-amine vs. hydroxy-pyridine tautomers to explain crystallographic data .
Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?
- By-product Analysis : Use LC-MS or HPLC to identify impurities (e.g., unreacted intermediates or oxidation products) .
- X-ray Diffraction : Resolve structural ambiguities, as seen in cases where tautomeric forms were misassigned via NMR alone .
- Isotopic Labeling : Trace reaction pathways (e.g., 13C-labeled precursors) to clarify mechanisms .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Salt Formation : React with acids (e.g., hydrochloride) to enhance aqueous solubility .
- Prodrug Design : Modify the dimethylamino group with enzymatically cleavable protecting groups (e.g., acetyl) .
- Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays without precipitation .
Q. How can reaction kinetics and solvent effects be systematically studied for key transformations (e.g., heterocyclic ring formation)?
- Kinetic Profiling : Monitor reactions via in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Solvent Polarity Screening : Test aprotic (DMF) vs. protic (ethanol) solvents to assess nucleophilicity and reaction rates .
- Microfluidic Reactors : Enable precise control over mixing and temperature gradients for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
